(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158469-22-7
VCID: VC8052945
InChI: InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H
SMILES: CCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl
Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride

CAS No.: 1158469-22-7

Cat. No.: VC8052945

Molecular Formula: C13H22ClNO2

Molecular Weight: 259.77 g/mol

* For research use only. Not for human or veterinary use.

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride - 1158469-22-7

Specification

CAS No. 1158469-22-7
Molecular Formula C13H22ClNO2
Molecular Weight 259.77 g/mol
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride
Standard InChI InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H
Standard InChI Key FKCSKOBWRQZWKT-UHFFFAOYSA-N
SMILES CCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl
Canonical SMILES CCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

The compound’s systematic name, (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride, reflects its substituent arrangement. The free base form (prior to hydrochloride salt formation) has the molecular formula C₁₃H₂₁NO₂, while the hydrochloride salt adopts C₁₃H₂₂ClNO₂. Its molecular weight is 259.77 g/mol, consistent with analogous dimethoxy-substituted amine hydrochlorides .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₂ClNO₂
Molecular Weight259.77 g/mol
CAS Registry Number54690-19-6 (similar compounds)
Salt FormHydrochloride

The 2,4-dimethoxyphenyl group contributes electron-donating effects via methoxy substituents, enhancing the amine’s nucleophilicity and influencing its interaction with biological targets.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Formation of the Free Amine:

    • Reductive Amination: Reacting 2,4-dimethoxybenzaldehyde with butan-2-amine under reductive conditions (e.g., sodium cyanoborohydride) yields the secondary amine.

    • Alternative Pathway: Nucleophilic substitution between 2,4-dimethoxybenzyl chloride and butan-2-amine in the presence of a base (e.g., potassium carbonate) in anhydrous toluene.

  • Salt Formation:

    • Treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt, improving solubility and stability .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Reductive AminationNaBH₃CN, MeOH, rt, 12 h65–75
HCl Salt FormationHCl (g), EtOH, 0°C, 1 h>90

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (water, ethanol) but limited solubility in non-polar solvents (hexane). Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O):

    • δ 6.85–6.75 (m, 2H, aromatic), δ 3.85 (s, 6H, OCH₃), δ 3.50–3.20 (m, 3H, NCH₂ and CH), δ 1.60–1.20 (m, 4H, butyl chain).

  • IR (KBr):

    • 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .

Applications in Research

Medicinal Chemistry

The compound serves as a precursor in synthesizing analogs for anticancer and neuropharmacological agents. Its dimethoxy motif is prevalent in ligands targeting kinase enzymes .

Material Science

As a chiral amine, it facilitates asymmetric synthesis of optically active compounds, useful in polymer and catalyst design.

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